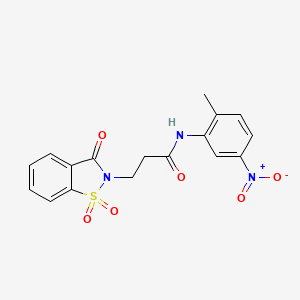

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures. One common approach is starting with benzothiazole derivatives and introducing functional groups through electrophilic substitution reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to optimize yields and reduce by-products. High-pressure and high-temperature reactions might be used to increase efficiency.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly targeting the amide and benzothiazole rings.

Reduction: It can also be reduced, particularly the nitro group, leading to various derivatives.

Substitution: The benzothiazole ring can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include KMnO4 and H2O2.

Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.

Substitution: Nucleophiles and electrophiles under varied temperatures and solvent conditions.

Major Products Formed: Products vary based on reaction types, often yielding derivatives with altered electronic properties or different functional groups.

4. Scientific Research Applications: 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is used in:

Chemistry: It's utilized in the synthesis of novel compounds and as a catalyst.

Biology: The compound's derivatives show promise in biochemical assays.

Medicine: Investigated for potential therapeutic applications, especially in oncology.

Industry: Applied in manufacturing processes due to its stability and reactivity.

5. Mechanism of Action: The compound's mechanism of action often involves interaction with molecular targets like enzymes and receptors. The benzothiazole moiety can interact with active sites, influencing biochemical pathways and cellular processes.

類似化合物との比較

Benzothiazole: Base structure, offering similar core reactivity.

Nitrobenzene derivatives: Share the nitro functionality, affecting reactivity.

Amides: Commonality in the amide bond, influencing interaction with biological targets.

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is truly fascinating, holding an array of possibilities for further research and application. Anything specific you want to dig deeper into?

生物活性

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide, also known by its CAS number 83747-21-1, belongs to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and its potential applications.

- Molecular Formula : C10H9N2O5S

- Molecular Weight : 255.25 g/mol

- Structure : The compound features a benzothiazole core with a dioxido group and an amide side chain.

Biological Activity Overview

Research has indicated that compounds containing the benzothiazole moiety exhibit a wide range of biological activities. The specific compound under review has shown promise in various studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance:

- A library of benzothiazole derivatives was synthesized and tested for their inhibitory effects on human mast cell tryptase. One derivative showed an IC50 value of 0.85 µM, indicating potent activity against this enzyme involved in allergic responses .

Anti-Dengue Virus Activity

In a study exploring inhibitors of the dengue virus protease, derivatives of benzothiazole were synthesized and tested. Some showed significant inhibitory activity against the recombinant dengue virus serotype-2 (DENV-2) NS2BNS3 protease with IC50 values in the micromolar range .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties as well. Research indicates that modifications to the side chains can enhance their efficacy against various cancer cell lines. The compound's structure allows for interactions with multiple cellular targets, potentially leading to apoptosis in cancer cells.

Case Studies

- Inhibition of Human Mast Cell Tryptase : A study found that extending the side chain of a related benzothiazole derivative significantly increased its potency as an inhibitor of human mast cell tryptase (IC50 = 0.1 µM) compared to the original compound .

- Antiviral Activity Against Dengue : A series of BIT derivatives were tested for their ability to inhibit dengue virus protease. The results indicated that modifications in structure could lead to enhanced binding affinity and inhibitory activity .

Data Table: Biological Activities

特性

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c1-11-6-7-12(20(23)24)10-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZUPOMRFLCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。